3-(alpha-L-fucopyranosyl)-1-propene
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Overview
Description
3-(alpha-L-fucopyranosyl)-1-propene is a complex organic compound that features a fucose sugar moiety linked to a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(alpha-L-fucopyranosyl)-1-propene typically involves the chemical modification of fucose or its derivatives. One common method is the glycosylation of propene using alpha-L-fucopyranosyl chloride under controlled conditions. The reaction requires a suitable catalyst, such as a Lewis acid, and is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods can offer a more environmentally friendly approach, utilizing enzymes such as fucosidases to catalyze the formation of the compound from fucose and propene.
Chemical Reactions Analysis
Types of Reactions: 3-(alpha-L-fucopyranosyl)-1-propene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: The compound can be oxidized to form fucose derivatives or open-chain sugars.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various fucose-substituted compounds.
Scientific Research Applications
3-(alpha-L-fucopyranosyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex glycoconjugates and glycoproteins.
Biology: The compound is used in the study of carbohydrate-protein interactions and cell surface recognition processes.
Industry: The compound is used in the production of bioactive materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(alpha-L-fucopyranosyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The fucose moiety can bind to lectins or other carbohydrate-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response.
Molecular Targets and Pathways:
Lectins: These proteins recognize and bind to specific carbohydrate structures, mediating cell-cell interactions.
Immune Response: The compound can modulate immune responses by interacting with immune cells and influencing cytokine production.
Comparison with Similar Compounds
Fucose: The monosaccharide form of fucose.
Fucoidan: A sulfated polysaccharide found in seaweed.
Fucosylated Glycoproteins: Proteins modified with fucose residues.
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Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-prop-2-enyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-6-8(11)9(12)7(10)5(2)13-6/h3,5-12H,1,4H2,2H3/t5-,6-,7+,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPCOUHVRDOEN-OFPUPOEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CC=C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CC=C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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